1-(9H-Fluoren-9-yl)piperazine
Overview
Description
1-(9H-Fluoren-9-yl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 250.34 .
Synthesis Analysis
Piperazine and its analogues, including 1-(9H-Fluoren-9-yl)piperazine, have a broad spectrum of pharmaceutical applications. Scientists have developed various new methods for the synthesis of their derivatives .Molecular Structure Analysis
The InChI code for 1-(9H-Fluoren-9-yl)piperazine is1S/C17H18N2/c1-3-7-15-13 (5-1)14-6-2-4-8-16 (14)17 (15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-(9H-Fluoren-9-yl)piperazine is a powder with a melting point of 134-136 degrees Celsius .Scientific Research Applications
1. Cancer Research and Therapeutic Applications
1-(9H-Fluoren-9-yl)piperazine derivatives have been explored for potential applications in oncology. Analogues of σ receptor ligands, like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, have shown promise in therapeutic and diagnostic applications in cancer research. Modifications to reduce lipophilicity have been investigated to improve their utility for cancer treatment and diagnosis, with certain enantiomers exhibiting selectivity and minimal antiproliferative activity (Abate et al., 2011).
2. Drug Development and Synthesis
Compounds related to 1-(9H-Fluoren-9-yl)piperazine, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have been synthesized for medicinal chemistry applications. These compounds are characterized by spectral analysis and docking studies, indicating their potential use in drug development (Balaraju et al., 2019).
3. Fluorescent Probe Development
Piperazine derivatives like 9-piperazine substituted perylene-3,4-dicarboximide have been studied for use as fluorescent probes. These compounds can be used for ratiometric detection of double-stranded DNA, with potential applications in biological and chemical sensing (Huang & Tam-Chang, 2011).
4. Antimycobacterial Research
Fluoroquinolone derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antimycobacterial activities. These derivatives have shown effectiveness against M. tuberculosis, demonstrating the potential of 1-(9H-Fluoren-9-yl)piperazine analogues in antimycobacterial research (Sheu et al., 2003).
5. Luminescent Materials and Electron Transfer Studies
Novel naphthalimide model compounds with piperazine substituents have been synthesized and studied for their luminescent properties and photo-induced electron transfer capabilities. These findings are relevant for the development of luminescent materials and photochemical applications (Gan et al., 2003).
6. Psychostimulant Abuse Treatment
Research on dopamine D3 receptor-selective fluorenyl amides has included the study of transport, metabolism, and pharmacokinetics, with implications for the treatment of psychostimulant abuse. These studies provide crucial information for the development of new therapeutic agents (Mason et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZMBGIKACGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328430 | |
Record name | 1-(9H-Fluoren-9-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)piperazine | |
CAS RN |
129604-54-2 | |
Record name | 1-(9H-Fluoren-9-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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